(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
The compound “(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid” is a bicyclic derivative featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. Key structural elements include:
- Stereochemistry: The (1R,5S) configuration defines spatial orientation, critical for bioactivity and intermolecular interactions.
- Substituents: A tert-butoxycarbonyl (Boc) group at position 3 enhances steric protection of the amine, while the trifluoromethyl (CF₃) group at position 5 introduces electron-withdrawing and lipophilic properties.
This compound is of interest in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors sensitive to bicyclic frameworks. Its synthesis typically involves multi-step routes, including condensation, ester hydrolysis, and protective group strategies .
Properties
IUPAC Name |
(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO4/c1-9(2,3)20-8(19)16-5-10(7(17)18)4-11(10,6-16)12(13,14)15/h4-6H2,1-3H3,(H,17,18)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIBSJZJPSLICJ-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2(C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@@]2(C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a member of the azabicyclo compound family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 385.34 g/mol. The structural representation includes:
- A bicyclic framework.
- A tert-butoxycarbonyl (Boc) protecting group.
- A trifluoromethyl group that enhances lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the bicyclic structure through cyclopropanation reactions.
- Introduction of functional groups such as the Boc group and trifluoromethyl moiety.
Recent studies have demonstrated efficient synthetic routes that yield high purity and significant yields of this compound. For instance, a palladium-catalyzed cyclopropanation reaction has been reported to produce various derivatives of 3-azabicyclo[3.1.0]hexane in high yields .
Pharmacological Profile
The biological activity of this compound has been investigated in several contexts:
- Mu Opioid Receptor Antagonism : This compound has shown promise as a mu opioid receptor antagonist, which is crucial for developing pain management therapies without the addictive properties associated with traditional opioids .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of azabicyclo compounds exhibit antimicrobial properties, potentially useful in treating bacterial infections .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Mu Opioid Receptor Studies : In animal models, compounds derived from the azabicyclo framework have been shown to effectively block mu opioid receptors, reducing pain response without causing sedation .
- Antimicrobial Testing : Laboratory tests indicate that certain derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table highlights structural analogs and their key differences:
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
- Stereochemical differences (e.g., C1 vs. C6 carboxylic acid placement) alter binding affinity in enzyme inhibition assays .
Physicochemical Properties
Notes:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclopropanation and amide coupling. For example:
- Step 1 : Cyclopropanation of N-allyl enamine carboxylates using CuBr-mediated aerobic conditions or CuBr₂/PhIO₂ systems to form the bicyclic core .
- Step 2 : tert-Butoxycarbonyl (Boc) protection of the amine group under standard conditions (e.g., Boc₂O, DMAP, DCM) .
- Step 3 : Trifluoromethylation via oxidative fluorination or nucleophilic substitution.
Purity (>97%) is achieved via silica chromatography (e.g., 0–50% EtOAc/hexanes) and confirmed by HPLC .
Q. What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear chemical-resistant gloves (nitrile), full protective clothing, and P95/P1 respirators for particle filtration. Use OV/AG/P99 filters for aerosol protection .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., TFA during Boc deprotection) .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Avoid drainage contamination due to potential ecotoxicity .
Q. How is the compound characterized post-synthesis?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms bicyclic structure and stereochemistry. Key signals include cyclopropane protons (δ 1.7–2.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR) .
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 97.3% AUC, tR = 20.4 min) .
- Mass Spectrometry : ESI-MS detects molecular ions (e.g., m/z 378.4 [M+H]⁺) .
Advanced Research Questions
Q. How can stereoselectivity be controlled during synthesis of its stereoisomers?
Methodological Answer:
- Cis/Trans Isomer Control : Adjust reaction conditions (e.g., solvent polarity, temperature). For example, NaBH₃CN reduction of 3-azabicyclo[3.1.0]hex-2-enes in acetic acid yields cis-dominant products .
- Optical Resolution : Use chiral stationary phases (CSPs) for HPLC or diastereomeric salt formation with resolving agents like tartaric acid .
- Ab Initio Modeling : Predict stereochemical outcomes using computational tools (e.g., DFT calculations for transition-state analysis) .
Q. What strategies resolve conflicting NMR data for bicyclic structures?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping) by analyzing spectra at low temperatures (-40°C) .
- COSY/NOESY : Identify through-space couplings (e.g., cyclopropane ring protons) to confirm relative stereochemistry .
- Isotopic Labeling : Introduce ¹³C or ²H labels to track coupling constants in crowded regions .
Q. How does the bicyclic scaffold influence pharmacological activity?
Methodological Answer:
- Protease Inhibition : The rigid bicyclic core enhances binding affinity to enzyme active sites (e.g., HCV NS3 protease inhibitors with IC₅₀ < 100 nM) .
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, improving half-life in vivo .
- Stereochemistry-Activity Relationships : Only the (1R,5S) enantiomer exhibits analgesic activity in murine models (e.g., ED₅₀ = 10 mg/kg) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
Case Study : Yields for Boc deprotection vary between 64–95% . Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
